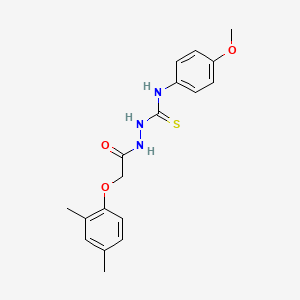

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

Description

Historical Development of Thiosemicarbazide Research

Thiosemicarbazides first gained prominence in the mid-20th century following the discovery of their antitubercular properties. In 1944, researchers demonstrated that thiosemicarbazide derivatives exhibited in vitro activity against Mycobacterium tuberculosis, with Gerhard Domagk later advancing these findings into clinical applications. Early derivatives like thioacetazone became foundational antitubercular agents, though their utility was limited by toxicity and resistance.

The 21st century has seen a resurgence in thiosemicarbazide research, driven by the need for novel antimicrobial agents. For example, a 2020 study synthesized fluorinated isatin-thiosemicarbazone hybrids, achieving minimum inhibitory concentrations (MICs) below 3.9 μg/mL against Mycobacterium bovis BCG, a surrogate for M. tuberculosis. These developments underscore the scaffold’s adaptability to structural modifications that enhance potency and selectivity.

Significance of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide in Medicinal Chemistry

This compound’s design integrates two pharmacophoric elements:

- 2,4-Dimethylphenoxy acetyl group : The methyl substituents at the 2- and 4-positions enhance lipophilicity, potentially improving membrane permeability.

- 4-Methoxyphenyl group : The methoxy moiety contributes electron-donating effects, which may stabilize interactions with bacterial enzyme active sites.

Such structural features align with trends in antimycobacterial drug design, where lipophilic groups improve penetration into the waxy Mycobacterium cell wall. Comparative studies of analogous compounds, such as 4-(2-methoxyphenyl)-3-thiosemicarbazide (CAS 40207-02-1), have shown that methoxy-substituted derivatives exhibit enhanced binding affinity to microbial targets.

Structural Classification within Thiosemicarbazide Derivatives

Thiosemicarbazides are classified based on their N- and S-substituents. The compound this compound belongs to the N-acyl-thiosemicarbazide subclass, distinguished by its acetyl linker and aryl substitutions. Key structural comparisons include:

The acetyl group in the target compound introduces conformational rigidity, potentially optimizing target engagement compared to simpler thiosemicarbazides.

Current Research Landscape and Significance

Recent studies emphasize the role of halogenated and alkylated thiosemicarbazides in addressing drug-resistant infections. For instance, fluorinated derivatives have demonstrated broad-spectrum activity against Gram-negative bacteria, including Salmonella spp. (MIC: 4–8 μg/mL). While direct data on this compound remain limited, its structural analogs suggest potential applications in:

- Antimycobacterial therapy : The 2,4-dimethylphenoxy group may mimic the lipophilic side chains of bedaquiline, a frontline antitubercular drug.

- Antifungal agents : Methoxy-substituted thiosemicarbazides exhibit inhibitory activity against Candida albicans.

Ongoing research is exploring the synthesis of derivatives with optimized pharmacokinetic profiles, leveraging advances in regioselective acetylation and aryl substitution techniques.

Properties

IUPAC Name |

1-[[2-(2,4-dimethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-12-4-9-16(13(2)10-12)24-11-17(22)20-21-18(25)19-14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,22)(H2,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJMZFRCKUVBKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiosemicarbazide core with substitutions that enhance its solubility and interaction with various biological targets. The molecular formula is with a molecular weight of approximately 359.44 g/mol.

Structural Characteristics

The compound consists of:

- Thiosemicarbazide core : Known for diverse biological activities.

- 2,4-Dimethylphenoxy group : Enhances lipophilicity and biological interaction.

- 4-Methoxyphenyl group : Contributes to pharmacological properties.

These structural features suggest a potential for various therapeutic applications, including anticancer and antimicrobial activities.

Anticancer Activity

Thiosemicarbazide derivatives are noted for their anticancer properties. Studies have shown that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring phenoxy groups have demonstrated enhanced activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Study:

In a comparative study, derivatives of thiosemicarbazides with phenoxy substitutions were evaluated for their cytotoxicity. The compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.25 ± 2.5 |

| Reference Compound (Doxorubicin) | MCF-7 | 0.79 ± 0.08 |

Antimicrobial Activity

The presence of the phenoxy moiety in thiosemicarbazides has been linked to broad-spectrum antimicrobial activity. The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit growth.

Research Findings:

In vitro studies have indicated that similar thiosemicarbazides exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The specific compound under review has shown promise in preliminary tests against common pathogens, suggesting further exploration is warranted .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22.4 ± 0.65 |

| Escherichia coli | 20.1 ± 0.50 |

The biological activity of thiosemicarbazide derivatives often involves multiple mechanisms:

- Apoptosis Induction : Compounds can trigger programmed cell death in cancer cells by modulating cell cycle phases.

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Thiosemicarbazides are structurally diverse, with variations in substituents significantly altering their physicochemical and biological profiles. Below is a comparative analysis of the target compound and its analogs:

Structural and Physicochemical Comparisons

Key Observations:

- Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions. For example, compound 2c (205–207°C) has a higher melting point than halogenated derivatives, likely due to hydrogen bonding from the tetrazolyl group .

Research Findings and Implications

- Structure-Activity Relationships (SAR):

- Therapeutic Potential: The target compound’s methoxy and methyl groups may balance lipophilicity and bioavailability, making it a candidate for dual antioxidant and anticancer applications. However, empirical data on its specific bioactivity are lacking.

Q & A

Q. Basic

- NMR spectroscopy : Use - and -NMR to verify substituent positions. For example, the methoxy group at the 4-position on the phenyl ring appears as a singlet (~δ 3.8 ppm), while the thiosemicarbazide NH protons resonate at δ 8.5–10.5 ppm .

- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯S, N–H⋯O) and dihedral angles between aromatic rings. Asymmetric units may show two independent molecules with r.m.s. deviations <0.1 Å for planar moieties .

How can researchers assess the biological activity of this compound, and what assays are recommended for initial screening?

Q. Basic

- Enzyme inhibition assays : Test tyrosinase or urease inhibition at concentrations of 10–100 µM, using kojic acid or thiourea as positive controls. Measure IC values via UV-Vis spectroscopy.

- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare zones of inhibition to standard antibiotics .

What crystallization conditions are critical for obtaining high-quality single crystals of this compound?

Q. Advanced

- Solvent system : Use a 1:5 chloroform/petroleum ether mixture via slow evaporation. Polar solvents like DMF disrupt crystal lattice formation.

- Temperature : Maintain room temperature (20–25°C) to avoid rapid nucleation. Cooling below 15°C induces amorphous precipitates.

- Intermolecular interactions : Intramolecular H-bonds (N–H⋯S, C–H⋯π) stabilize the crystal lattice. R_2$$^2(8) ring motifs are common in dimerized structures .

How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for derivatization.

- Molecular docking : Simulate binding affinity to biological targets (e.g., tyrosinase PDB: 2Y9X). Dock the thiosemicarbazide moiety into the active site, prioritizing van der Waals interactions and hydrogen bonding .

How should researchers address discrepancies in biological activity data between structurally similar thiosemicarbazides?

Q. Advanced

- Substituent analysis : Compare substituent effects using Hammett constants (σ). For example, electron-donating groups (e.g., 4-methoxy) enhance solubility but may reduce membrane permeability.

- Crystal packing analysis : Use Mercury software to evaluate how crystal packing (e.g., π-π stacking, H-bond networks) influences bioavailability. Bioactive conformers may differ from solid-state structures .

What strategies optimize solubility and stability for in vitro assays without altering bioactivity?

Q. Advanced

- Co-solvent systems : Use DMSO/PBS (5% v/v) for aqueous assays. Avoid >10% DMSO to prevent cytotoxicity.

- Prodrug modification : Introduce PEGylated or acetylated derivatives at the thiosemicarbazide NH group. These enhance solubility while retaining activity post-hydrolysis .

How do substituent variations on the phenyl rings influence the compound’s electronic and steric properties?

Q. Advanced

- Steric effects : 2,4-Dimethyl substitution increases torsional strain (dihedral angle ~9° between phenyl rings), reducing planarity and π-π stacking efficiency.

- Electronic effects : Methoxy groups at the 4-position donate electron density via resonance, lowering the HOMO-LUMO gap by ~0.5 eV compared to nitro-substituted analogs. This enhances redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.